molecular formula C10H11ClN2O2 B098122 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 17722-52-0

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B098122
CAS No.: 17722-52-0
M. Wt: 226.66 g/mol
InChI Key: UPSNSRKMOHOEEO-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C10H10ClNO3. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a butanoic acid moiety.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, indole derivatives, which share some structural similarities with this compound, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

A related compound was found to have promising admet properties , suggesting that 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid might also exhibit favorable pharmacokinetic characteristics.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound may also exert various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid typically involves the reaction of 4-chloroaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid
  • 4-[(4-Chlorophenyl)amino]-4-oxopentanoic acid
  • This compound methyl ester

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chlorophenyl group and an amino group attached to a butanoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(4-chloroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSNSRKMOHOEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279000
Record name 4-(4-Chloroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17722-52-0, 2104-66-7
Record name 17722-52-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Chloroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-CHLOROSUCCINANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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